Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C7H9N3O2Na. It is a sodium salt derivative of a triazole compound, characterized by the presence of a cyclopropyl group attached to the triazole ring.
Preparation Methods
The synthesis of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a substitution reaction, often using cyclopropyl halides.
Formation of the Sodium Salt: The final step involves neutralizing the triazole compound with sodium hydroxide to form the sodium salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis systems to scale up the production .
Chemical Reactions Analysis
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.
Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological effects .
Comparison with Similar Compounds
Sodium 2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:
Sodium 2-(5-phenyl-1H-1,2,4-triazol-3-yl)acetate: This compound has a phenyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
Sodium 2-(5-methyl-1H-1,2,4-triazol-3-yl)acetate: The presence of a methyl group can influence the compound’s solubility and stability.
Sodium 2-(5-ethyl-1H-1,2,4-triazol-3-yl)acetate: The ethyl group may alter the compound’s pharmacokinetic properties and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
sodium;2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.Na/c11-6(12)3-5-8-7(10-9-5)4-1-2-4;/h4H,1-3H2,(H,11,12)(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORIGTDGIIFVOH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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